H-Arg(NO2)-Obzl HCl is primarily used as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine [1].
The following diagram illustrates how this compound functions within the nitric oxide signaling pathway:
The synthesis of H-Arg(NO2)-Obzl HCl from L-arginine involves a multi-step process requiring careful control of reaction conditions and protection of functional groups [1].
While the search results do not provide a full spectral analysis for H-Arg(NO2)-Obzl HCl, they indicate the types of data used for characterization, which typically include [2]:
H-Arg(NO2)-Obzl HCl has diverse applications across chemical and biological research, many of which are shared by similar nitro-arginine derivatives [1] [3] [4].
The following workflow summarizes a typical experiment using H-Arg(NO2)-Obzl HCl in a cell-based study to investigate NO signaling:
H-Arg(NO2)-Obzl HCl is one of several modified arginine compounds. Its specific ester group influences its properties and use.
| Compound Name | Structure Features | Key Properties/Notes |
|---|---|---|
| H-Arg(NO2)-Obzl.HCl | Nitro group with a benzyl ester | The benzyl ester is a common protecting group in peptide synthesis. The compound is less sterically hindered than the benzyl derivative [1]. |
| H-Arg(NO2)-OMe.HCl | Nitro group with a methyl ester [5] | A simpler structure with less complex reactivity; widely used as an NOS inhibitor in basic research [4]. |
| H-Arg(NO2)-OH | Contains the nitro group without ester modification [6] | Simpler structure; less complex reactivity [1]. |
A groundbreaking study published in Nature Communications in June 2025 has introduced a method that can drastically reduce the experimental workload for estimating enzyme inhibition constants [1] [2].
The following protocol adapts this innovative method for use with H-Arg(NO₂)-Obzl HCl.
This protocol provides a detailed guide for conducting enzyme inhibition studies with H-Arg(NO₂)-Obzl HCl, incorporating the efficient 50-BOA method.
The workflow below outlines the key steps for applying the 50-BOA method. This streamlined process focuses on using a single, well-chosen inhibitor concentration to determine the inhibition constants.
Detailed Steps:
Preliminary IC₅₀ Determination:
Set Up the 50-BOA Experiment:
Data Analysis with 50-BOA:
The table below summarizes the key differences between the traditional method and the optimized 50-BOA approach.
| Aspect | Traditional Multi-Concentration Method | Optimized 50-BOA Method |
|---|---|---|
| Inhibitor Concentrations | Multiple (e.g., 0, ¹/₃ IC₅₀, IC₅₀, 3 IC₅₀) [1] | Single concentration > IC₅₀ [1] [2] |
| Experimental Load | High (often 12+ reaction conditions) | Reduced by >75% (only 3-4 conditions) [2] |
| Estimation Bias | Can be introduced by non-optimal data points [1] | Minimized by focusing on the most informative data region [1] |
| Required Tools | Standard non-linear regression software | Custom 50-BOA package (MATLAB/R) [2] |
Since direct information on H-Arg(NO₂)-Obzl HCl is unavailable, I suggest:
H-Arg(NO₂)-Obzl, or Nω-nitro-L-arginine benzyl ester, is a chemically modified amino acid derivative. Its key features that make it invaluable for peptide synthesis are:
In the synthesis of tuftsin (Thr-Lys-Pro-Arg) and its glycosylated analogues, H-Arg(NO₂)-Obzl is consistently used to incorporate the C-terminal arginine residue. The table below summarizes its role in specific synthetic studies:
| Synthetic Target | Role of H-Arg(NO₂)-Obzl | Coupling Method | Final Deprotection Method |
|---|---|---|---|
| [Hydroxyproline³]-tuftsin analogue [2] | Reacted with H-Hyp-Arg(NO₂)-OBzl or Boc-(Glucosylated)Hyp-OH to form dipeptide building blocks. | Mixed anhydride procedure. | Catalytic hydrogenation. |
| O-Glucosylated/Galactosylated Tuftsins [3] | Condensed with O-glycosylated threonine derivatives (e.g., Fmoc-Thr(α-Glc)-OH) to form tetrapeptides. | DCC (Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole). | Catalytic hydrogenation. |
| GalNAc-containing Tuftsins [4] | Reacted with Fmoc-[GalNAc(Ac)₃ α/β]Thr-OH to form glycosylated tetrapeptides. | Mixed anhydride procedure. | Catalytic hydrogenation followed by treatment with potassium cyanide. |
This protocol outlines the solution-phase synthesis of a tuftsin derivative glycosylated on the threonine residue, adapted from published procedures [3].
The following workflow diagram summarizes the synthesis of O-glucosylated tuftsin, showing the parallel routes for building block preparation and peptide assembly.
Glycosylated tuftsin analogues synthesized using H-Arg(NO₂)-Obzl have shown promising immunomodulatory activities in biological evaluations.
The primary research applications of these synthetic glycopeptides are in immunochemistry and drug development, where they are used to study structure-activity relationships and develop new immunotherapeutic strategies [1].
H-Arg(NO₂)-Obzl is a foundational building block that has enabled the efficient synthesis of various glycosylated tuftsin analogues. The robust synthetic protocols, which combine solution-phase preparation of glycosylated amino acids with solid-phase peptide assembly, allow for the production of pure, well-characterized immunomodulatory compounds. These glycopeptides continue to be valuable tools for probing the immune system and exploring new therapeutic avenues.
Although your specific compound is not used, researchers have identified other small molecules as CARM1 activators and developed robust methods to study them. The key findings are summarized below.
| Activator/Compound Class | Key Characteristics | Reported Experimental Context | Citation |
|---|---|---|---|
| Uracandolates (e.g., compound 1k) | First reported class of CARM1 activators; aryl ureido acetamido indole carboxylates. | Increased methylation of histone (H3) and non-histone (PABP1) substrates in vitro and in cells. [1] | [1] |
| Synthetic Activators (unspecified) | Used for validation of a high-throughput screening assay. | Cellular TR-FRET assay using GFP-PABP1 in MCF7 breast cancer cells. [2] [3] | [2] [3] |
A core technique for identifying and studying CARM1 activators is a cellular Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay. The workflow below outlines this method, which uses the methylation of a GFP-tagged substrate (PABP1) to measure CARM1 activity.
This protocol is adapted from the method developed to identify allosteric activators of CARM1 in a biologically relevant cellular context [2] [3].
1. Cell Preparation and Transfection
2. Compound Treatment
3. Cell Lysis and Immunodetection
4. TR-FRET Measurement and Analysis
The search results clearly indicate that H-Arg(NO2)-Obzl HCl is a derivative of the amino acid arginine with a nitro group attached to its side chain, further modified with a benzyl ester [4]. Its primary documented biological role is as an inhibitor of Nitric Oxide Synthase (NOS), not as an activator of CARM1 [4]. It is commonly used in research as a tool compound to modulate nitric oxide-related pathways.
To proceed with your research on CARM1 activation, you could:
Nitric oxide synthases (NOS) represent a family of enzymes responsible for the production of nitric oxide (NO), a crucial signaling molecule in the cardiovascular system that regulates vascular tone, platelet activation, and leukocyte adhesion. The endothelial NOS isoform (eNOS or NOS3) is particularly important in vascular homeostasis, generating NO that promotes vasodilation and maintains anti-thrombotic surfaces in blood vessels. [1] All NOS isoforms metabolize L-arginine to L-citrulline and NO via two consecutive NADPH-dependent monooxygenations, requiring several cofactors including tetrahydrobiopterin (BH4), flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and calmodulin. [2] The NOS enzyme exists as a homodimer with each subunit containing oxygenase and reductase domains, connected by a calmodulin-binding region that regulates electron transfer between domains. [3]
The vascular implications of NO signaling extend to numerous pathological conditions. NO insufficiency manifests as endothelial dysfunction in hypercholesterolemia, essential hypertension, and atherosclerosis. [1] Interestingly, rare genetic disorders such as lysinuric protein intolerance (caused by mutations in the SLC7A7 dibasic amino acid transporter) demonstrate the critical importance of arginine transport for NO production, with patients exhibiting reduced coronary perfusion and prothrombotic states reversible by arginine administration. [1] Given this central role in vascular pathophysiology, precise pharmacological tools for modulating NO signaling are essential for both basic research and therapeutic development.
H-Arg(NO2)-Obzl (also known as Nω-nitro-L-arginine benzyl ester) is a chemically modified arginine derivative featuring strategic molecular modifications that enable its function as a NOS inhibitor. The compound has a molecular formula of C₁₃H₁₉N₅O₄ and a molecular weight of 309.32 g/mol for the free base form, while the hydrochloride salt form (commonly used in experimental settings) has a molecular formula of C₁₃H₂₀ClN₅O₄ and molecular weight of 345.78 g/mol. [4] [5] The compound demonstrates a density of 1.37 g/cm³ and a melting point between 132-134°C, indicating its stability under standard laboratory conditions. [4]
The structural features of H-Arg(NO2)-Obzl include three key modifications from native L-arginine: (1) a nitro group (-NO₂) attached to the guanidino side chain, (2) a benzyl ester group (-Obzl) protecting the C-terminal carboxyl function, and (3) preservation of the L-configuration at the alpha-carbon. [4] [5] The IUPAC name is benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate, which precisely describes its stereochemistry and functional groups. [4] The benzyl ester modification enhances the compound's cell permeability compared to non-esterified nitroarginine analogs, facilitating intracellular delivery to endothelial and vascular smooth muscle cells in experimental settings.
H-Arg(NO2)-Obzl functions primarily as a competitive inhibitor of nitric oxide synthase isoforms, competing with the natural substrate L-arginine for binding at the enzyme's active site. [4] [5] The inhibitor binds to the oxygenase domain of NOS, where the native substrate conversion occurs. [2] The nitro group on the guanidino functionality is particularly crucial for inhibition, as it alters the electronic properties and steric configuration of the side chain, preventing the proper catalytic steps required for NO synthesis. [5]
Additionally, certain NOS inhibitors including some nitroarginine derivatives can act as reaction-based inhibitors, a phenomenon observed with L-Nω-methylarginine (L-NMA) which is metabolized by iNOS and nNOS to form N-hydroxyderivatives that either process to L-citrulline and NO or inactivate NOS through heme loss. [2] While the exact behavior of H-Arg(NO2)-Obzl in this context requires further investigation, its structural similarity to other nitroarginine compounds suggests potential for complex inhibition mechanisms beyond simple competitive inhibition.
Table 1: Key Chemical and Physical Properties of H-Arg(NO2)-Obzl
| Property | Specification | Experimental Notes |
|---|---|---|
| CAS Number | 7672-27-7 | Unique chemical identifier |
| Molecular Formula | C₁₃H₁₉N₅O₄ (free base) | Determined by elemental analysis |
| Molecular Weight | 309.32 g/mol (free base) | Calculated from formula |
| Density | 1.37 g/cm³ | At 20°C |
| Melting Point | 132-134°C | Decomposition may occur |
| Storage Conditions | -20°C, desiccated | Long-term stability maintained |
The primary biochemical action of H-Arg(NO2)-Obzl is the dose-dependent inhibition of nitric oxide production through its action on NOS enzymes. By reducing NO bioavailability, this compound allows researchers to investigate the physiological and pathophysiological roles of NO in vascular systems. [4] The inhibition of NO production has several downstream consequences on vascular function: (1) reduced activation of soluble guanylyl cyclase in vascular smooth muscle cells, (2) decreased cyclic GMP (cGMP) production, (3) diminished vasodilation, and (4) increased vascular tone. [1] These effects make H-Arg(NO2)-Obzl particularly valuable for modeling hypertensive states and investigating endothelial dysfunction in experimental settings.
The vascular implications of NOS inhibition extend beyond simple vasoconstriction. NO normally inhibits platelet aggregation and limits platelet recruitment to growing thrombi, meaning that H-Arg(NO2)-Obzl treatment can promote a pro-thrombotic state in research models. [1] Additionally, NO-generating vasodilators impair vascular smooth muscle cell proliferation, so NOS inhibition may remove this protective mechanism following vascular injury. [1] These diverse effects enable researchers to use H-Arg(NO2)-Obzl to explore complex vascular pathologies in controlled laboratory settings.
Recent research has revealed fascinating cross-talk mechanisms between different NO synthesis pathways. The nitrate-nitrite-NO pathway represents an NOS-independent alternative route for NO formation, serving as a storage reservoir that complements the classical L-arginine-NOS-dependent system. [6] Studies demonstrate that boosting the nitrate-nitrite-NO pathway through dietary nitrate supplementation modulates eNOS phosphorylation, reducing activating phosphorylation at Ser1177 while increasing inhibitory phosphorylation at Thr495. [6] This cross-talk illustrates the complex feedback regulation in NO homeostasis and suggests that H-Arg(NO2)-Obzl effects may be influenced by the activity of alternative NO generation pathways.
This cross-talk has important experimental implications. Individual responses to H-Arg(NO2)-Obzl may depend on basal eNOS activity, with vessels or animal models having already compromised eNOS activity (as seen in aged animals or disease models) potentially showing augmented responses to additional NOS inhibition. [6] Furthermore, research indicates that eNOS can become "uncoupled" in certain pathological states, such as vascular aging, where arginase upregulation leads to eNOS uncoupling and increased superoxide production. [7] In such conditions, the effects of H-Arg(NO2)-Obzl may differ significantly from those in healthy tissue.
For experimental use, H-Arg(NO2)-Obzl.HCl (the hydrochloride salt form) is recommended due to its enhanced solubility in aqueous buffers. Prepare a stock solution at 100 mM concentration in dimethyl sulfoxide (DMSO) or sterile physiological saline. Aliquots can be stored at -20°C for up to 6 months without significant degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For working solutions, dilute the stock in an appropriate physiological buffer such as Krebs-Henseleit solution for vascular tissue studies or cell culture medium for in vitro experiments. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity effects.
The effective concentration range for H-Arg(NO2)-Obzl varies by experimental system. For isolated enzyme preparations, typical working concentrations range from 10-100 μM. [2] In cellular assays or tissue bath experiments, concentrations of 0.1-1 mM are often required due to cellular uptake considerations and tissue penetration barriers. [2] Include appropriate controls such as native L-arginine (for competitive reversal experiments) and inactive stereoisomers when available to confirm specific NOS inhibition.
Objective: To assess endothelial-dependent vasodilation and NOS inhibition in isolated arterial segments.
Materials:
Method:
Data Analysis: Calculate percentage relaxation relative to pre-contracted tone for each acetylcholine concentration. Compare half-maximal effective concentration (EC₅₀) and maximum response (Eₘₐₓ) values between control and H-Arg(NO2)-Obzl-treated tissues using appropriate statistical tests (typically repeated measures ANOVA with post-hoc testing).
Objective: To quantify NO production in endothelial cell cultures following pharmacological inhibition with H-Arg(NO2)-Obzl.
Materials:
Method:
Data Analysis: Calculate the rate of fluorescence increase (slope of fluorescence vs. time) for each treatment condition after stimulation. Normalize data to protein content or cell number. Generate concentration-inhibition curves for H-Arg(NO2)-Obzl and calculate IC₅₀ values using non-linear regression analysis.
Table 2: Experimental Conditions for H-Arg(NO2)-Obzl in Different Research Applications
| Application | Recommended Concentration | Incubation Time | Key Readout Parameters |
|---|---|---|---|
| Isolated Vessel Studies | 100-500 μM | 30-45 minutes | Acetylcholine-induced relaxation; Basal tone changes |
| Cell Culture Models | 10 μM - 1 mM | 30 minutes - 24 hours | DAF-FM fluorescence; cGMP accumulation; Western blot for eNOS phosphorylation |
| Enzyme Activity Assays | 10-100 μM | During assay incubation | L-citrulline production; NADPH consumption; NO electrode measurement |
| Animal Administration | 10-100 mg/kg (intravenous) | Acute or chronic (days-weeks) | Blood pressure monitoring; Vascular reactivity ex vivo |
H-Arg(NO2)-Obzl serves as a fundamental tool for experimentally inducing endothelial dysfunction to model cardiovascular diseases. Researchers employ this inhibitor to create in vitro and ex vivo models of conditions characterized by reduced NO bioavailability, such as hypertension, atherosclerosis, and diabetic vasculopathy. [4] In these applications, the compound allows investigators to dissect the specific contribution of NOS-derived NO to observed vascular phenotypes. For example, studies examining the interaction between oxidative stress and endothelial function frequently use H-Arg(NO2)-Obzl to distinguish between NO-dependent and NO-independent mechanisms of impaired vasodilation.
In vascular aging research, H-Arg(NO2)-Obzl has helped elucidate the complex interplay between different enzymatic pathways. Studies demonstrate that aged vessels exhibit increased arginase activity, which reciprocally regulates NOS by substrate depletion. [7] In this context, H-Arg(NO2)-Obzl can be used to probe how NOS inhibition effects differ between young and aged tissues, revealing age-specific vulnerabilities in NO signaling. Furthermore, research shows that inducible NOS (iNOS) expression increases with age and contributes to arginase activation through S-nitrosylation, creating a feed-forward cycle of endothelial dysfunction that can be investigated using isoform-specific inhibitors in combination with H-Arg(NO2)-Obzl. [7]
The compound has been extensively utilized in studies examining the fundamental mechanisms of vascular tone regulation. By acutely inhibiting NO production in isolated vessel preparations, researchers can quantify the relative contribution of NO to basal tone in different vascular beds. These studies have revealed substantial heterogeneity in NO dependence across various vessel types and sizes, with generally greater NO contribution in larger conduit arteries compared to resistance vessels. Additionally, H-Arg(NO2)-Obzl enables investigation of the interaction between NO and other vasoactive systems, including endothelin-1, angiotensin II, and sympathetic nervous system signaling.
In whole-animal studies, acute administration of H-Arg(NO2)-Obzl (typically via intravenous bolus or infusion) produces reliable increases in blood pressure by reducing NO-dependent vasodilation. [6] This application allows researchers to assess the physiological significance of NO in cardiovascular homeostasis and to test compensatory mechanisms that counteract hypertensive challenges. Interestingly, studies examining the cross-talk between NOS-dependent and nitrate-nitrite-NO pathways have revealed that the blood pressure response to NOS inhibition depends on background nitrate/nitrite status, with paradoxical effects observed at different dietary nitrate levels. [6] These findings highlight the importance of controlling for dietary factors when designing in vivo studies with H-Arg(NO2)-Obzl.
Table 3: Key Quantitative Parameters for H-Arg(NO2)-Obzl in Experimental Models
| Parameter | Typical Value Range | Experimental System | Notes |
|---|---|---|---|
| Enzyme Inhibition Kᵢ | 1-50 μM | Purified NOS isoforms | Varies by isoform; generally competitive inhibition |
| Cellular IC₅₀ | 10-100 μM | Cultured endothelial cells | Dependent on uptake via cationic amino acid transporters |
| Ex vivo EC₅₀ shift | 3-10 fold rightward shift | Isolated vessel acetylcholine response | Measure of endothelial dysfunction induction |
| In vivo hypertensive dose | 10-50 mg/kg (IV) | Rat models | Rapid onset; duration 1-2 hours |
The following diagram illustrates the key signaling pathways affected by H-Arg(NO2)-Obzl in vascular endothelial and smooth muscle cells, highlighting the points of pharmacological intervention:
The following diagram outlines a standardized experimental workflow for employing H-Arg(NO2)-Obzl in vascular reactivity studies:
While H-Arg(NO2)-Obzl is a valuable pharmacological tool, researchers should consider its potential limitations in experimental design. As with many arginine-based NOS inhibitors, complete isoform specificity is not achieved with this compound, as it inhibits all three NOS isoforms to varying degrees. [2] For studies requiring isoform-specific inhibition, complementary approaches such as genetic knockout models or siRNA knockdown may be necessary. Additionally, high concentrations of H-Arg(NO2)-Obzl might potentially affect other enzymatic systems, particularly those utilizing arginine as a substrate (e.g., arginase in the urea cycle), though the benzyl ester modification may reduce interaction with some of these systems.
The benzyl ester moiety in H-Arg(NO2)-Obzl requires consideration in experimental interpretation. Esterase activity in tissues and serum may cleave this group, converting the compound to nitroarginine, which has different pharmacokinetic and pharmacodynamic properties. This conversion may be desirable in some experimental contexts but represents a confounding factor in others. Researchers should monitor for potential esterase-mediated metabolism in their specific experimental systems, particularly in prolonged incubations or in vivo studies.
For researchers encountering suboptimal inhibition with H-Arg(NO2)-Obzl, several strategies may improve results. First, verify that the compound is fully dissolved and that stock solutions are freshly prepared or properly stored. Second, consider pre-incubation time, as maximal inhibition may require 30-60 minutes depending on the experimental system. Third, in cellular assays, confirm that the inhibitor is adequately penetrating cells; combination with approaches that enhance cationic amino acid transporter activity may improve intracellular delivery.
Appropriate controls are essential for interpreting experiments with H-Arg(NO2)-Obzl. These should include vehicle controls (DMSO or saline), native L-arginine reversal experiments to confirm competitive inhibition, and comparison with other NOS inhibitors such as L-NAME when possible. In vessel reactivity studies, endothelium-independent vasodilators (e.g., sodium nitroprusside) should be tested to confirm that observed effects are specific to endothelial NO pathway inhibition rather than general impairment of smooth muscle relaxation capacity.
H-Arg(NO2)-Obzl remains a fundamental tool in vascular pharmacology research, providing a reliable means to inhibit NOS activity and probe NO-dependent processes in diverse experimental systems. Its well-characterized mechanism as a competitive arginine analog, combined with moderate cell permeability due to the benzyl ester modification, makes it particularly valuable for investigating endothelial dysfunction mechanisms and vascular tone regulation. As research advances, this compound continues to reveal new dimensions of NO biology, particularly in the context of cross-talk between different NO synthesis pathways and in age-related vascular pathologies.
The evolving understanding of nitroso-redox balance and NOS uncoupling in vascular diseases suggests new applications for H-Arg(NO2)-Obzl in exploring these complex pathological mechanisms. [7] Furthermore, the development of more selective NOS inhibitors building on the fundamental arginine scaffold highlights the continuing relevance of this chemical class for both basic research and therapeutic development. [3] As vascular research continues to advance, H-Arg(NO2)-Obzl will undoubtedly remain an essential component of the methodological toolkit for investigating NO signaling in cardiovascular physiology and disease.
Tuftsin (Thr-Lys-Pro-Arg, TKPR) is an immunostimulatory tetrapeptide naturally found in the Fc-domain of the heavy chain of immunoglobulin G (residues 289-292) [1]. It acts as a potent activator of macrophages, monocytes, and polymorphonuclear leukocytes by binding to specific receptors on these cells, enhancing phagocytosis, promoting chemotaxis, and stimulating anti-tumor immune responses [2] [1]. Due to its hydrophilic nature, tuftsin cannot be directly grafted onto drug delivery systems like liposomes without a hydrophobic anchor. Modifications, particularly at the C-terminus, allow the creation of tuftsin analogues that retain biological activity while enabling conjugation to carriers for targeted therapy [2].
H-Arg(NO2)-Obzl (Nω-nitro-L-arginine benzyl ester) is a crucial protected arginine derivative in peptide synthesis. The nitro (NO₂) group protects the guanidino function of arginine, and the benzyl ester (Obzl) protects the C-terminal carboxylic acid [3] [4]. Its stability under various reaction conditions and straightforward deprotection make it invaluable for synthesizing complex peptides like tuftsin and its analogues [3].
H-Arg(NO2)-Obzl serves as the C-terminal building block in the stepwise synthesis of the tuftsin tetrapeptide sequence and its modified derivatives. The protecting groups it carries are essential for preventing side reactions and ensuring the correct formation of peptide bonds [3] [4].
The following workflow outlines the typical solid-phase synthesis of a modified tuftsin derivative, highlighting the point at which H-Arg(NO2)-Obzl is incorporated.
This section provides detailed methodologies for synthesizing key tuftsin derivatives using H-Arg(NO2)-Obzl.
This protocol enables the grafting of tuftsin onto liposomes for targeted drug delivery to macrophages [2].
Objective: To synthesize a tuftsin derivative with a C-terminal palmitoyl anchor via an ethylenediamine spacer.
Principle: The carboxyl group of the C-terminal arginine is modified with a hydrophobic chain, allowing incorporation into lipid bilayers while preserving the N-terminal biological activity of tuftsin.
Materials:
Step-by-Step Procedure:
This protocol describes the incorporation of glycosylated threonine at the N-terminus of tuftsin using H-Arg(NO2)-Obzl as the C-terminal anchor [3].
Objective: To synthesize tuftsin derivatives with mono-saccharides (e.g., D-glucose or D-galactose) O-linked to the threonine side chain.
Principle: A pre-formed, suitably protected glycosylated threonine derivative is used as the N-terminal amino acid during sequential peptide coupling to H-Lys(Z)-Pro-Arg(NO₂)-OBzl.
Materials:
Step-by-Step Procedure (Solution Phase):
The table below summarizes key physicochemical data for H-Arg(NO2)-Obzl and its role in tuftsin derivative synthesis.
Table 1: Characterization Data and Reaction Parameters for H-Arg(NO2)-Obzl
| Parameter | Specification / Value | Application / Significance |
|---|---|---|
| CAS Number | 7672-27-7 [3] | Chemical identifier for ordering and literature searches. |
| Molecular Formula | C₁₃H₁₉N₅O₄ [3] | - |
| Molecular Weight | 309.32 g/mol [3] | Stoichiometric calculations for synthesis. |
| Melting Point | 132-134 °C [3] | Purity assessment; pure compound has a sharp range. |
| Density | 1.37 g/cm³ [3] | - |
| IUPAC Name | benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate [3] | - |
| Protecting Groups | NO₂ (guanidino), Obzl (C-terminal carboxyl) [3] [4] | Prevents side reactions during peptide bond formation. |
| Deprotection Method | Catalytic hydrogenation (H₂/Pd-C) [2] or Sodium borohydride/Copper catalysts [4] | Orthogonal to many other protecting groups (e.g., Fmoc, Boc). |
The modification of tuftsin using H-Arg(NO2)-Obzl enables the creation of analogues with enhanced therapeutic potential.
Drug Delivery to Macrophages: Grafting palmitoyl-tuftsin onto liposomes creates a "guided missile" for targeting macrophages. These tuftsin-bearing liposomes significantly boost the efficacy of encapsulated drugs against intracellular pathogens like Mycobacterium tuberculosis, Leishmania donovani, and Aspergillus fungi [2]. The mechanism involves specific binding to tuftsin receptors on macrophages, leading to enhanced phagocytosis and drug release directly inside the infected cell.
Beyond Phagocytosis: Neuropilin-1 Binding: Recent studies reveal that tuftsin (TKPR) and its higher-affinity analogue, TKPPR, can bind to neuropilin-1 (NRP-1) [5]. NRP-1 is a receptor for Vascular Endothelial Growth Factor (VEGF). Dimeric and tetrameric forms of TKPPR show greatly increased affinity for NRP-1 and can inhibit VEGF-induced signaling in endothelial cells [5]. This suggests that some of tuftsin's physiological effects, particularly in the nervous system and potentially in angiogenesis, may be mediated through this pathway. The synthesis of such multimeric analogues heavily relies on protected building blocks like H-Arg(NO2)-Obzl.
The following diagram illustrates the two primary biological pathways engaged by modified tuftsin analogues, demonstrating their therapeutic potential.
H-Arg(NO2)-Obzl is a cornerstone building block in the synthesis of functionally diverse tuftsin analogues. Its well-understood protection and deprotection profile allows for the reliable construction of complex peptides. The protocols outlined herein—for creating liposome-anchored and glycosylated tuftsins—enable the exploration of tuftsin's full therapeutic potential, from targeted antimicrobial delivery to the modulation of key signaling pathways in cancer and vascular biology. The continuous development of new analogues using these fundamental synthetic principles remains a promising avenue for innovative drug design.
H-Arg(NO2)-Obzl, or Nω-Nitro-L-arginine benzyl ester, is a chemically modified amino acid derivative that serves as a critical tool in pharmacological and biochemical research, particularly in studies concerning the nitric oxide (NO) pathway and peptide drug development [1].
The table below summarizes the key physicochemical properties of H-Arg(NO2)-Obzl and its common salt form.
| Property | H-Arg(NO2)-Obzl (Free Base) | H-Arg(NO2)-Obzl.TosOH (p-Tosylate Salt) |
|---|---|---|
| CAS Number | 7672-27-7 [1] | 7672-27-7 [3] |
| Molecular Formula | C13H19N5O4 [1] | C13H19N5O4·C7H8O3S [3] |
| Molecular Weight | 309.32 g/mol [1] | 481.52 g/mol [3] |
| Density | 1.37 g/cm³ [1] | 1.37 g/cm³ [3] |
| Melting Point | 132-134°C [1] | 115.0-135.0°C [3] |
| Specific Rotation [α]20/D | - | +4.58° (C=2, DMF) [3] |
| Storage Conditions | - | 2-8°C [3] |
The following protocols outline the synthesis and application of H-Arg(NO2)-Obzl and related compounds in a research setting.
This protocol is adapted from synthetic procedures for glycosylated tuftsins [1].
This protocol is based on research into novel antiangiogenic pyrazoles synthesized from arginine derivatives [2].
The diagrams below illustrate a generalized workflow for using H-Arg(NO2)-Obzl in peptide synthesis and its role in the nitric oxide signaling pathway.
Diagram 1: Workflow for using H-Arg(NO2)-Obzl in peptide synthesis. The nitro and benzyl ester groups provide stability during the coupling steps and are removed in a final deprotection stage.
Diagram 2: Role of H-Arg(NO2)-Obzl in Nitric Oxide Signaling Pathway. The compound acts as a competitive inhibitor of Nitric Oxide Synthase (NOS), preventing the conversion of L-Arginine to Nitric Oxide and allowing researchers to study the pathway's functions.
Q1: What are the main factors affecting the solubility of H-Arg(NO2)-Obzl·HCl? The solubility is primarily influenced by the ionic strength and pH of the solvent, the presence of aromatic groups that can interact with the guanidinium moiety, and temperature. The benzyl ester and nitro-guanidino groups make the molecule largely hydrophobic, leading to poor water solubility [1].
Q2: Are there any recommended solvent systems for dissolving H-Arg(NO2)-Obzl·HCl? Research on similar benzyl-protected amino acid derivatives suggests starting with pure DMSO to dissolve the compound into a concentrated stock solution (e.g., 25-100 mg/mL) [2]. For aqueous-based experiments, this stock can then be diluted into a buffered solution. Co-solvents like PEG300 or techniques using micelle solutions can also aid in maintaining solubility in the final working solution [2] [3].
Q3: What is the scientific basis for using arginine to improve solubility? The guanidinium group in arginine can form strong cation–π interactions with the hydrophobic aromatic groups of other compounds. This interaction is a key mechanism for solubilizing aromatic molecules, which is relevant given the benzyl ester in H-Arg(NO2)-Obzl·HCl [4]. Polymers with multiple guanidinium groups are even more effective than arginine alone at solubilizing large aromatic compounds [4].
Here is a structured approach to diagnosing and resolving solubility problems.
| Troubleshooting Step | Action & Rationale | Specific Protocol or Example |
|---|---|---|
| 1. Solvent Selection | Start with a high-quality, anhydrous DMSO to create a concentrated stock solution. DMSO is excellent at dissolving a wide range of organic compounds. | Weigh the compound and add DMSO to achieve a 100 mg/mL stock. Use brief sonication or vortexing to aid dissolution. Always use freshly opened DMSO to avoid water absorption [2]. |
| 2. Aqueous Dilution | When transferring from DMSO stock to an aqueous buffer, ensure the buffer has properties that help maintain solubility. | Dilute the DMSO stock slowly into the aqueous buffer while vortexing. The final DMSO concentration will depend on your assay tolerance (often 0.1-1%). Pre-warming the buffer to 37°C may help for some solutions [3]. |
| 3. Use of Solubilizing Additives | Incorporate L-Arginine or L-Arginine-HCl into your aqueous buffer. The guanidinium groups interact with aromatic rings, pulling the compound into solution. | Prepare a working buffer containing 0.5 - 1.0 M L-arginine hydrochloride. This high concentration is often necessary to achieve a significant solubilizing effect [4] [5]. |
| 4. Temperature Adjustment | Gently warm the solution. Increasing temperature generally increases the solubility of solids and liquids, provided the dissolution reaction is endothermic. | Place the solution in a water bath or heating block at 37-45°C for short periods (e.g., 5-15 minutes), then mix by inversion. Do not overheat, as this may degrade the compound [6] [3]. |
For a systematic approach, you can follow this detailed protocol to enhance the solubility of H-Arg(NO2)-Obzl·HCl in an aqueous system.
Materials Needed:
Step-by-Step Procedure:
While explicit long-term storage conditions are not provided in the search results, the following table summarizes the available physical property data that can inform handling and storage decisions.
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C13H20ClN5O4 (Hydrochloride salt) | [1] |
| Molecular Weight | 345.78 g/mol (Hydrochloride salt) | [1] |
| Melting Point | 132-134 °C | [2] |
| Density | 1.37 g/cm³ | [2] |
Based on the standard handling practices for research chemicals and the available data, you should adhere to the following protocols:
The following workflow can help you identify and resolve common problems related to compound stability and purity.
If you need to establish the stability profile for your specific batch, here is a detailed protocol for conducting a stability study.
Objective: To determine the chemical stability of H-Arg(NO2)-Obzl HCl under various storage conditions over time.
Materials:
Procedure:
Data Interpretation: The condition under which the compound shows less than 10% degradation over a specific period can be considered a suitable storage condition.
| Issue & Symptom | Root Cause | Solution / Optimization |
|---|
| Formation of Ornithine Byproduct [1] | H-Arg(NO₂) side chain degradation during final acidic cleavage (e.g., with HF). | • Add thioanisole to the cleavage mixture as a scavenger. [1] • Consider using Na-Boc-Nin-formyltryptophan if Trp is present. [1] | | Low Coupling Efficiency / Truncated Sequences | • Low purity of H-Ser-OBzl HCl or other amino acids. [2] • Unprotected side-chain amide of Asn/Gln reacting with coupling reagents. [1] | • Use HPLC-verified ≥99% pure H-Ser-OBzl HCl. [2] • Protect Asn/Gln side chains with Trt (Fmoc chemistry) or Xan (Boc chemistry) groups. [1] | | Aspartimide Formation (When Asp is in sequence) [1] | • Strong basic conditions (e.g., during Fmoc deprotection). • Use of DBU in deprotection recipes. | • Avoid DBU for Fmoc deprotection if Asp is present. [1] • Add a small amount of formic acid to the piperidine deprotection solution. [1] |
Q1: What is the minimum purity required for the starting material H-Ser-OBzl HCl?
Q2: How can I verify the purity of my H-Ser-OBzl HCl?
Q3: Are there alternative protecting groups to NO₂ for the arginine side chain in Boc chemistry?
Q4: What coupling reagents should I consider?
The following diagram outlines a recommended workflow for synthesizing and troubleshooting H-Arg(NO₂)-Obzl HCl, integrating the key steps and quality control checks.
To maximize your synthesis yield, focus on three core principles:
Understanding the basic properties of H-Arg(NO2)-Obzl.HCl (CAS 7672-27-7 or 7672-27-7) is the first step in designing a purification strategy.
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| IUPAC Name | Benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate; hydrochloride [1] |
| Molecular Formula | C₁₃H₂₀ClN₅O₄ [1] |
| Molecular Weight | 345.78 g/mol [1] |
| Melting Point | 132-134 °C [2] |
| Density | 1.37 g/cm³ [2] |
| Chemical Nature | Nitro-arginine derivative, benzyl ester, hydrochloride salt [1] |
The following FAQs address common issues inferred from general peptide synthesis principles and the specific structure of this compound.
FAQ 1: How can I optimize the nitration step during synthesis? The nitration of the guanidino group is a critical and sensitive step. The literature suggests the following optimized parameters for high yield and minimal side products [1]:
| Parameter | Optimal Condition | Rationale & Impact |
|---|---|---|
| Temperature | 0-5 °C | Prevents decomposition of sensitive intermediates [1]. |
| Reaction Time | 2-4 hours | Maximizes conversion efficiency [1]. |
| Nitrating Agent | 1.2:1 ratio to substrate | Prevents over-nitration and formation of side products [1]. |
| pH Control | 1.5-2.0 | Stabilizes reactive intermediates during the reaction [1]. |
FAQ 2: What are the recommended methods for removing the nitro (NO₂) protecting group? The NO₂ group on the arginine side chain can be removed using specific reducing agents. The choice of method depends on your desired final product and what other protecting groups are present [1] [3].
| Method | Reagent System | Conditions | Selectivity & Notes |
|---|---|---|---|
| Sodium Borohydride Reduction | NaBH₄ / Cu(acac)₂ | Room temperature, 30-60 mins [1]. | Selective for the nitro group; preserves other acid-labile protections [1]. |
| Catalytic Hydrogenation | H₂ / Pd-C | 1 atm, 25°C, 2-4 hours [1]. | Non-selective; will also remove benzyl (Bzl, Obzl) and Cbz groups [3]. |
| Tin Chloride Reduction | SnCl₂ / acid | 55°C, in 2-MeTHF solvent [1]. | A selective alternative under controlled conditions [1]. |
FAQ 3: The benzyl ester is not forming efficiently. What are some improved techniques? Benzyl ester formation for arginine derivatives can be challenging. Beyond classic Fischer-Speier esterification, consider these advanced methods [1]:
The diagram below outlines the general workflow for the synthesis and key purification or deprotection steps of this compound, based on the information available.
Synthesis of this compound from L-Arginine [1]:
Purification & Analysis: While specific details are scarce, standard peptide purification techniques apply:
The benzyl (Obzl) ester protecting group is acid-labile, meaning it is susceptible to cleavage in acidic environments [1]. The hydrolysis follows an acid-catalyzed mechanism.
The diagram below illustrates the reaction pathway and the competing equilibrium you need to manage.
This mechanism shows why controlling the reaction environment is fundamental to preventing unwanted hydrolysis. The benzyl ester is designed to be stable under basic conditions but will cleave when exposed to acids [1].
Here are answers to common questions and strategies to prevent hydrolysis of your H-Arg(NO2)-Obzl group.
| FAQ / Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Hydrolysis occurs during routine handling or storage. | Exposure to ambient moisture and atmospheric CO2 (forms carbonic acid). | Store the compound in a desiccator at low temperature. Use anhydrous, aprotic solvents (e.g., DMF, DCM) for dissolution [2]. |
| Unwanted cleavage happens during a reaction step. | The reaction mixture is acidic, or an acidic reagent is used. | Monitor reaction pH; avoid TFA, HCl, or other strong acids. Use neutral or slightly basic buffers for aqueous steps [1]. |
| How to selectively remove other protecting groups without affecting the Obzl ester? | Using globally strong acid conditions like HF or TFMSA, which cleave Obzl. | Choose orthogonal protecting groups. For example, use Fmoc for α-amine, which is removed with base (piperidine), leaving the acid-labile Obzl intact [3] [1]. |
| When is the intentional hydrolysis of H-Arg(NO2)-Obzl required? | Final deprotection step to obtain the free acid (H-Arg(NO2)-OH). | Use strong acid conditions like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) in TFA with scavengers [2] [1]. |
The most effective way to prevent issues is to design your synthesis strategy from the start with protecting group orthogonality in mind.
Here are answers to common questions and problems related to handling protected amino acids like H-Arg(NO₂)-Obzl HCl.
Q1: What are the primary stability concerns for H-Arg(NO₂)-Obzl HCl? The stability of this molecule is influenced by its two key protecting groups:
Q2: Which solvents and reagents should I avoid? The table below summarizes compatibility recommendations.
| Substance Type | Examples to Use with Caution / Avoid | Potential Risk / Reason |
|---|---|---|
| Reducing Agents | Sodium dithionite, thiols (e.g., DTT), phosphines | Reduction of the nitro (NO₂) group [1]. |
| Strong Nucleophiles | Hydrazine, primary amines | Nucleophilic attack on the nitro group [1]. |
| Strong Acids | Hydrochloric Acid (HCl) in organic solvents, Trifluoroacetic Acid (TFA) | Cleavage of the benzyl ester (Obzl). The extent of cleavage depends on concentration, temperature, and time [2]. |
| Catalytic Hydrogenation | H₂, Pd/C | While used to remove benzyl groups, it will also reduce the nitro group, making it an unsuitable method [2]. |
The following general methodologies, derived from peptide synthesis literature, can be applied to handle sensitive amino acid derivatives.
1. Standard Storage and Handling [3] [2]
2. General Deprotection Workflow The diagram below illustrates the logical decision process for deprotecting a doubly-protected amino acid like H-Arg(NO₂)-Obzl HCl.
Key Consideration: The standard method for removing a benzyl ester (acidolysis) may be incompatible with the acid-labile nitro group. The typical hydrogenation method for a benzyl group cannot be used because it will also reduce the nitro group. You must consult literature specific to H-Arg(NO₂)-Obzl HCl to find a viable orthogonal deprotection strategy.
3. Monitoring Reaction Progress
The table below summarizes critical parameters to optimize during catalytic hydrogenation, a common step for removing protecting groups like Obzl and nitro-arginine in peptide synthesis.
| Parameter | Optimization Guidelines | Common Issues & Solutions |
|---|
| Catalyst Selection | Type: Palladium on carbon (Pd/C) is most common for hydrogenolysis. Loading: Typically 5-20 mol%; start with 10% [1]. | Poisoning: Catalyst inhibited by sulfur or heavy metal impurities; ensure reagent purity. Inactivity: Use fresh catalyst; old catalyst may be deactivated by moisture/air. | | Solvent System | Polarity: Use methanol, ethanol, ethyl acetate, or mixtures for good substrate/catalyst solubility [2]. | Poor Conversion: Solvent too non-polar; switch to more polar protic solvent (e.g., MeOH). Side Reactions: For acid-sensitive peptides, avoid acidic solvents (e.g., AcOH). | | Reaction Atmosphere | Pressure: Atmospheric (balloon) to medium pressure (3-5 bar); higher pressure can speed reaction but requires specialized equipment. | Slow Reaction: Insufficient hydrogen; ensure sealed system and check H₂ source (balloon/cylinder). | | Reaction Monitoring | Method: Use TLC or LC-MS to track starting material consumption and detect intermediates [3]. | Incomplete Reaction: Extend reaction time; consider slight increase in catalyst loading or H₂ pressure. | | Acidic Additives | Purpose: Add weak acids (e.g., 1 eq. HCl) to prevent catalyst deactivation by basic nitrogen atoms in the product [1]. | Catalyst Inhibition: Additives crucial when free amino groups are generated during reaction. |
For a visual guide to the hydrogenation process and common problems, follow this troubleshooting workflow:
This procedure can be adapted for the hydrogenolysis of H-Arg(NO2)-Obzl HCl.
Step 1: Reaction Setup
Step 2: Reaction Work-up
The following recent studies provide insights into catalyst design and handling that can inform troubleshooting:
The core of effective TLC monitoring lies in optimizing the solvent system to achieve the correct separation. The following table outlines common issues and their solutions, based on general TLC best practices.
| Problem Description | Possible Causes | Suggested Solutions & Troubleshooting Steps |
|---|---|---|
| No Spot Separation | Unsuitable solvent system (too polar) [1] | Adjust the ratio of the mobile phase. Start with a less polar solvent and gradually increase polarity [1]. |
| All compounds remain at the baseline (solvent too non-polar) [1] | Increase the percentage of the polar solvent in the mixture [1]. | |
| Streaking or Tailed Spots | Sample overload on the TLC plate [1] | Dilute your sample solution and re-spot. Ensure spot is small and concentrated. |
| Interactions with the stationary phase [1] | Try a solvent system with a different selectivity; consider adding a basic modifier like triethylamine if the compound is basic. | |
| Uncertain Product Identification | Unknown Rf value for the product | Co-spot your reaction mixture with an authentic sample of the starting material to identify consumed reagent [2]. |
| Multiple close-moving spots | Use a staining reagent specific for the functional groups in your molecule (e.g., ninhydrin for free amines). | |
| Inconsistent Rf Values | Improper chamber saturation [1] | Ensure the TLC chamber is properly lined with filter paper and saturated with solvent vapor before development. |
| Varying solvent depth | Maintain a consistent and shallow solvent depth (~0.5 cm) in the chamber. |
Here is a detailed methodology for monitoring a synthesis reaction using TLC, adapted from general procedures for similar complex organic molecules [2].
To move from successful TLC monitoring to purification, remember that a good TLC separation does not always guarantee a good flash chromatography separation. The Retention Factor (Rf) is key to predicting flash chromatography behavior [1].
The diagram below summarizes the logical workflow from TLC analysis to successful purification.
H-Arg(NO₂)-Obzl, or Nω-Nitro-L-arginine benzyl ester, is a protected arginine derivative primarily used in peptide synthesis and as a research tool.
The table below summarizes its key identifiers. Note that it is commonly available as two different salts, which have different properties.
| Property | H-Arg(NO₂)-Obzl (Free Base) | H-Arg(NO₂)-Obzl p-Tosylate |
|---|---|---|
| CAS Number | 7672-27-7 [1] | 10342-07-1 [2] [3] |
| Molecular Formula | C₁₃H₁₉N₅O₄ [1] | C₂₀H₂₇N₅O₇S [2] [3] |
| Molecular Weight | 309.32 g/mol [1] | 481.52 g/mol [2] [3] |
| Melting Point | 132-134 °C [1] | Information Missing |
| Density | 1.37 g/cm³ [1] | Information Missing |
| Primary Role | Building block for peptide synthesis [4] | Salt form to improve stability/crystallinity [2] |
Its main applications in research include:
The synthesis of H-Arg(NO₂)-Obzl and its incorporation into peptides is a multi-step process that requires careful control. The following diagram outlines the general workflow from the base amino acid to the final deprotected peptide.
Critical parameters for the nitration step, which introduces the NO₂ group, are summarized in the table below.
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 0 - 5 °C [6] | Maintains high yield (85-92%) by preventing decomposition of sensitive intermediates. |
| Reaction Time | 2 - 4 hours [6] | Maximizes conversion efficiency. |
| Nitrating Agent Ratio | 1.2 : 1 (to substrate) [6] | Prevents over-nitration and side product formation. |
| pH Control | 1.5 - 2.0 [6] | Stabilizes reactive intermediates during the transformation. |
The search results provide a specific example of coupling H-Arg(NO₂)-Obzl·p-TsOH (compound 6 in the paper) into a tripeptide [4]:
Here are solutions to common problems encountered when working with H-Arg(NO₂)-Obzl.
A: While catalytic hydrogenation is common, the NO₂ group can also be removed using tin(II) chloride (SnCl₂) or other reducing agents [5]. The use of sodium borohydride (NaBH₄) in the presence of a metal catalyst like copper acetylacetonate [Cu(acac)₂] has been reported as an effective method, achieving complete removal within 30-60 minutes at room temperature [6].
A: During strong acid cleavage (like with HF), the NO₂ group on arginine can lead to the formation of ornithine residues as a side reaction [5]. To mitigate this, consider using alternative arginine protecting groups like Pbf in Fmoc chemistry, which are less prone to such side reactions [5].
A: Low coupling efficiency can be due to the steric hindrance or poor solubility of intermediates.
A: Use analytical techniques such as:
Coupling protected arginine is often challenging due to the steric hindrance from its bulky side chain and protecting group (in this case, NO₂). Furthermore, the guanidine group requires protection, which adds to the molecule's bulk and can shield the reacting carboxyl group, slowing down the coupling reaction [1]. This can lead to low yields and the formation of deletion sequences.
You can employ several strategies to enhance the coupling efficiency of H-Arg(NO₂)-Obzl HCl. The table below summarizes the most effective methods.
| Strategy | Method Details | Key Benefit / Rationale |
|---|---|---|
| Double Coupling [1] | Perform two consecutive coupling cycles for the same Arg residue. | Ensures complete reaction, especially after slow or incomplete first coupling. |
| Increased Concentration [1] | Use high-concentration (e.g., 0.5 M) solutions of amino acid and coupling reagent. | Drives the bimolecular reaction forward, increasing coupling speed and efficiency. |
| Extended Coupling Time [1] | Allow more time for the coupling reaction to proceed. | Accommodates the slower reaction rate caused by steric hindrance. |
| Optimized Coupling Reagents [2] | Use potent, racemization-suppressing reagents like HOBt or HOAt with carbodiimides (e.g., DIC). | DIC is superior to EDC for minimizing epimerization; additives prevent side reactions and facilitate efficient coupling. [2] |
The following workflow diagrams a systematic approach to optimizing your synthesis conditions.
Q1: Can I use a different protecting group for Arginine to improve coupling? The search results do not provide a direct comparison for H-Arg(NO₂)-Obzl HCl. The nitro (NO₂) group is a common choice, but others like Pmc, Pbf, or Mtr are also widely used. The optimal group can depend on the specific peptide sequence and synthesis conditions.
Q2: Why is DIC preferred over EDC for challenging couplings like this? Evidence shows that DIC/HOAt leads to significantly less epimerization (4.2%) compared to EDC-HCl/HOAt (24.1%) or EDC/HOAt (29.8%) during the synthesis of a model peptide [2]. DIC lacks the unhindered basic amino function present in EDC, which is believed to contribute to base-catalyzed epimerization, especially in slow couplings.
Q3: What should I do if I suspect aspartimide formation in my peptide? Aspartic acid residues are prone to a base-catalyzed side reaction that forms aspartimide, which is mass-neutral and difficult to separate from the desired product [1]. Strategies to suppress this include using milder deprotection conditions or adding additives to the deprotection solution.
Here is a detailed protocol based on the strategies discussed, adaptable for both manual and automated Solid-Phase Peptide Synthesis (SPPS) [3] [1].
Inhibiting Nitric Oxide Synthase (NOS) is a therapeutic strategy for conditions involving excessive NO production, such as certain types of shock, neuroinflammatory diseases, and cancers [1]. The key challenge is achieving selectivity between the three main isoforms:
The table below categorizes common NOS inhibitors based on available literature.
| Inhibitor Category | Examples | Key Characteristics / Reported Specificity |
|---|---|---|
| Substrate Analogues (Arginine-based) | L-NMMA (Tilarginine), L-NAME, L-NNA [1] [2] | Early, potent but generally non-selective NOS inhibitors [2]. |
| Heme-coordinating Inhibitors | 7-Nitroindazole, Aminoguanidine [1] [2] | 7-NI shows relative specificity for nNOS; Aminoguanidine is a relatively selective iNOS inhibitor [1] [2]. |
| Double-Headed Inhibitors | Various double-headed aminopyridine compounds [2] | A modern design strategy to achieve high potency and selectivity for nNOS over eNOS and iNOS [2]. |
| Natural Products | Sesquiterpenoid (from Ulmus macrocarpa) [2] | Some natural compounds have been reported to exhibit iNOS inhibitory activity. |
To objectively compare NOS inhibitors like H-Arg(NO2)-Obzl HCl, researchers use several key experimental methods. The workflow for profiling an inhibitor's specificity and potency typically follows a multi-stage process, illustrated below.
The core methodologies supporting this workflow include:
Although data on H-Arg(NO2)-Obzl HCl is missing, other types of CARM1 modulators have been studied. The table below summarizes the key findings from the literature.
| Modulator Type | Example Compound(s) | Reported Effect / Mechanism | Experimental Context |
|---|---|---|---|
| Activators | Aryl ureido acetamido indole carboxylates ("uracandolates") [1] | Increased methylation of histone (H3) and non-histone (PABP1) substrates; first reported compounds to act as CARM1 activators [1] | In vitro and cellular settings [1] |
| Inhibitors | TP-064, EZM2302 [2] | Inhibit CARM1-dependent methylation; TP-064 reduces nuclear histone marks (H3R17me2a, H3R26me2a) while EZM2302 has minimal effect on these marks [2] | Cell-based models (e.g., MEFs, breast cancer cell lines); subcellular fractionation, immunoblotting [2] |
| PROTAC Degraders | Compounds using a TP-064-derived ligand [3] | Degrade the entire CARM1 protein, abolishing both enzymatic and scaffolding functions [4] | Cell-based assays showing downregulation of substrate methylation and inhibition of cancer cell migration [3] |
The methodologies used to validate the effects of the known modulators can serve as a reference for designing your own validation experiments for H-Arg(NO2)-Obzl HCl.
For Activator Research: The study on the "uracandolates" activators assessed their effect on CARM1-induced arginine methylation in vitro and in cellular settings [1]. Key methodologies from such research likely include:
For Inhibitor Characterization: A 2025 study compared inhibitors TP-064 and EZM2302 using a range of techniques [2], which are highly relevant for a comprehensive validation:
CARM1 (Coactivator-associated arginine methyltransferase 1) is a multifaceted enzyme with both catalytic (methylation-dependent) and non-catalytic (scaffolding) functions [4]. It regulates crucial cellular processes, and its activation or inhibition can be explored in several pathway contexts. The diagram below outlines its core functions.
Given the lack of specific data on H-Arg(NO2)-Obzl HCl, here are some paths you could take to find the information you need:
The available information indicates that H-Arg(NO2)-Obzl HCl is a protected arginine derivative, where the nitro group (NO2) protects the guanidino function and the benzyl group (Obzl) protects the carboxylic acid [1]. Such protected amino acids are fundamental tools in solid-phase peptide synthesis (SPPS) [2] but are not typically the subject of biological activity studies themselves.
However, if you are synthesizing a novel peptide or peptidomimetic that incorporates this building block, you would validate the biological activity of the final product. The table below outlines common types of assays you could consider, based on the activities of related peptide-based therapeutics mentioned in the search results.
| Assay Type | Purpose | Example Methods & Readouts | Relevant Context from Search Results |
|---|---|---|---|
| Antimicrobial Activity [3] [4] | Determine the ability to kill or inhibit microbial growth. | Minimum Inhibitory Concentration (MIC), time-kill kinetics, membrane permeabilization (e.g., with propidium iodide) [4]. | Used to evaluate antimicrobial peptides (AMPs) and ultra-short cationic lipopeptides (USCLs). |
| Antiviral Activity [3] [5] | Assess effectiveness against viral targets, such as viral proteases. | Viral protease inhibition assay (IC₅₀), anti-viral activity in cell culture (EC₅₀), cytotoxicity (CC₅₀) [5]. | Used in development of peptidomimetic SARS-CoV-2 3CLpro inhibitors. |
| Enzyme Inhibition [5] | Measure potency against a specific enzyme target. | Enzyme activity assays to determine IC₅₀ values; structural analysis via X-ray crystallography or molecular docking [5]. | Applied to characterize covalent peptidomimetic 3CLpro inhibitors. |
| Cytotoxicity & Selectivity [4] | Evaluate safety profile and selectivity for target vs. host cells. | Hemolysis assay, cytotoxicity on mammalian cell lines (e.g., HaCaT), calculated selectivity index [4]. | Critical for establishing the therapeutic window of novel antimicrobial lipopeptides. |
The relationship between these different assays in a typical validation workflow can be visualized as follows:
Given the lack of direct data, your approach to biological validation should be target-directed:
The table below consolidates the experimental mass spectrometry findings from the search results for H-Arg(NO2)-Obzl HCl and a very similar compound.
| Compound Name | CAS Number | Reported MS Data | Context & Experimental Notes |
|---|---|---|---|
| H-Arg(NO₂)-Obzl HCl | Not explicitly stated | ESI-MS m/z: 421.18 [M+H]+ [1] | Synthetic intermediate for pyrazole antiangiogenic agents [1]. |
| H-Trp-OBzl·HCl | 35858-81-2 | Molecular Weight: 294.3 g/mol [2] | Purchasable amino acid derivative; MS data suggests confirmation of identity rather than purity method [2]. |
The primary data for H-Arg(NO2)-Obzl HCl comes from a study where it was used as a precursor in multi-step synthesis [1]. The experimental details are as follows:
For researchers needing to confirm the identity and purity of H-Arg(NO2)-Obzl HCl, the following analytical techniques are commonly employed for peptide intermediates, though a specific protocol was not found in the search results.
For researchers, verifying the purity of H-Arg(NO2)-Obzl HCl involves a combination of analytical techniques. The following table summarizes the primary methods used.
| Method | Key Parameters / Data | Purpose in Purity Analysis |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [1] [2] | Assay: >98.0% to 99.12% [2]. Detects impurities at <0.1% levels [1]. | The gold standard for quantitative purity analysis; detects and quantifies impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [1] [2] | Confirms molecular structure; identifies specific contaminants (e.g., residual solvents, byproducts) [1]. | Provides structural confirmation and identifies specific impurities. |
| Mass Spectrometry (MS) [1] | LC-MS, ESI-MS; confirms molecular weight (M. Wt: 345.78 g/mol for HCl salt) [1] [3]. | Verifies molecular identity and detects unknown contaminants based on mass. |
| Thin-Layer Chromatography (TLC) [3] [4] | Quick, cost-effective; uses silica plates and solvent systems [3]. | A quick, semi-quantitative method for preliminary purity checks. |
| Optical Rotation [2] | Specific Rotation [α]20/D: +4.58° (C=2, DMF) [2]. | Confirms the correct chiral configuration (L-form) of the amino acid derivative. |
| Melting Point Analysis [5] [2] | Range: 115.0~135.0°C (for TosOH salt) [2] or 132-134°C (for free base) [5]. | A sharp, defined melting point indicates a pure compound. |
| Loss on Drying [2] | <0.50% [2]. | Measures volatile content (e.g., water, residual solvents). |
Here is a deeper look into the methodologies for key analytical techniques.
HPLC Protocol: Dissolve the sample in a suitable solvent like methanol or water. Inject into an HPLC system equipped with a UV detector (wavelength 220–280 nm). Compare the retention time and peak area of the main peak against a certified reference standard. A purity of ≥98% is typically required for research applications, with ≥99% for pharmaceutical development [1] [2].
NMR Spectroscopy: Prepare a sample solution in an appropriate deuterated solvent. Acquire 1H-NMR and 13C-NMR spectra. Interpret the spectra by confirming that all proton and carbon signals match the expected molecular structure of H-Arg(NO2)-Obzl HCl and checking for extraneous peaks that indicate impurities like benzyl alcohol [1].
TLC Procedure: Spot a small amount of the dissolved sample on a silica gel plate. Develop the plate in an appropriate solvent system (e.g., chloroform/methanol/acetic acid mixtures). Visualize the spots under UV light or using iodine vapor. A pure compound typically shows a single, dominant spot [4].
Commercial suppliers provide Certificates of Analysis (CoA) with detailed specifications. The table below shows a typical quality control profile for H-Arg(NO2)-Obzl TosOH salt, which is closely related to the HCl salt [2].
| Test Item | Specification | Typical Result |
|---|---|---|
| Appearance | White or Off-White Powder | Conforms |
| Assay (HPLC) | >98.0% | 99.12% |
| Loss on Drying | <0.50% | 0.25% |
| Specific Rotation [α]20/D | (C=2, DMF) | +4.58° |
| Melting Point | 115.0~135.0°C | 115.0~120.0°C |
| NMR Spectrum | Conforms to Structure | Conforms |
The analytical workflow for purity verification typically follows a logical sequence, from initial checks to confirmatory analysis, as illustrated below.
When analyzing H-Arg(NO2)-Obzl HCl, please note:
When comparing different salt forms of a peptide intermediate like H-Arg(NO₂)-Obzl, the evaluation typically focuses on a set of key physicochemical properties that influence both the synthesis process and the final product's quality. The table below outlines these critical properties and the standard experimental protocols used to assess them.
| Property | Description & Impact | Standard Experimental Protocol |
|---|---|---|
| Purity | Percentage of target compound vs. impurities (e.g., related substances, residual solvents). Directly impacts synthesis yield and final peptide quality [1]. | HPLC with UV detection: Sample is dissolved and injected. Purity is calculated from the area of the main peak relative to all peaks. A purity of ≥99% is often required for pharmaceutical applications [1]. |
| Solid Form | Crystalline or amorphous nature, presence of polymorphs or hydrates. Affects stability, solubility, and handling [2]. | X-ray Diffraction (XRD): Determines crystal structure and confirms salt formation. Thermal Analysis (DSC/TGA): Measures melting point, decomposition temperature, and solvent/water content [3] [2]. |
| Solubility | Concentration in a specific solvent at a given temperature. Crucial for choosing reaction solvents and for bioavailability in drugs [2]. | Shake-Flask Method: An excess of the solid is added to a solvent and agitated. The concentration of the dissolved solute is measured at equilibrium, often via UV spectroscopy [2]. |
| Hygroscopicity | Tendency to absorb moisture from the atmosphere. Can affect stability, flow properties, and weighing accuracy. | Dynamic Vapor Sorption (DVS): The sample is exposed to controlled humidity levels, and weight changes are measured to assess water uptake. |
| Vibrational Signature | Molecular fingerprint used for identification and to detect structural changes. | IR and Raman Spectroscopy: Spectra are collected and compared to reference standards or interpreted via theoretical calculations to confirm molecular structure [3]. |
The following diagram illustrates a typical workflow for analyzing and comparing different salt forms, integrating the methodologies mentioned above.
Since direct data on H-Arg(NO₂)-Obzl HCl is not publicly available, here are some practical steps you can take to acquire the information you need:
(S)-2-amino-3-guanidinopropanoic acid salts provide a good example of the depth of analysis possible [3].